2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone
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Overview
Description
2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various biological targets, including enzymes and receptors, leading to their diverse therapeutic effects .
Mode of Action
For instance, they can bind to the active sites of enzymes, altering their function . The presence of the imidazole ring in the compound structure may contribute to its interaction with its targets .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . These can include pathways related to inflammation, tumor growth, diabetes, allergies, and more .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Given the broad range of biological activities of imidazole derivatives, the effects can be diverse, depending on the specific targets and pathways involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction conditions, such as temperature and pH, can affect the compound’s stability and its interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone typically involves the bromination of 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted imidazoles, ketones, carboxylic acids, alcohols, and amines, depending on the type of reaction and the reagents used .
Scientific Research Applications
2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-1-methyl-1H-imidazole
- 4-bromo-1H-imidazole
- N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine
Uniqueness
2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone is unique due to the presence of both the bromine atom and the 4-methyl-1H-imidazol-1-yl group. This combination imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in the synthesis of complex molecules and a potential candidate for drug development .
Properties
IUPAC Name |
2-bromo-1-[4-(4-methylimidazol-1-yl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-9-7-15(8-14-9)11-4-2-10(3-5-11)12(16)6-13/h2-5,7-8H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQQZQZAQABIRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=CC=C(C=C2)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648615 |
Source
|
Record name | 2-Bromo-1-[4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
810662-38-5 |
Source
|
Record name | 2-Bromo-1-[4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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